3,4-EDMC (hydrochloride)

Descripción general

Descripción

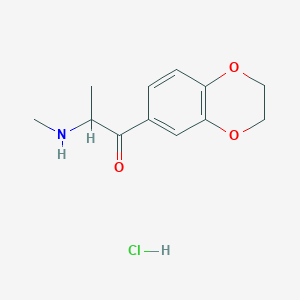

3,4-EDMC (hydrochloride), also known as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)-1-propanone, monohydrochloride, is a designer cathinone that is structurally similar to the illicit, psychotropic drug 3,4-MDMA . It is an analog of methylone . The physiological and toxicological properties of this compound are not known . This product is intended for forensic and research purposes .

Molecular Structure Analysis

The molecular formula of 3,4-EDMC (hydrochloride) is C12H15NO3 • HCl . The average mass is 257.713 Da and the monoisotopic mass is 257.081879 Da .

Physical and Chemical Properties Analysis

3,4-EDMC (hydrochloride) is a crystalline solid . It has a solubility of 0.5 mg/ml in DMF, 5 mg/ml in DMSO and Methanol, and 10 mg/ml in PBS (pH 7.2) . The λmax is 235, 282, 312 nm .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

3,4-Ethylenedioxymethcathinone (hydrochloride) plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound is known to interact with monoamine transporters, including the serotonin transporter, dopamine transporter, and norepinephrine transporter. These interactions typically involve the inhibition of reuptake of these neurotransmitters, leading to increased extracellular concentrations. Additionally, 3,4-Ethylenedioxymethcathinone (hydrochloride) may interact with cytochrome P450 enzymes, which are involved in its metabolism .

Cellular Effects

The effects of 3,4-Ethylenedioxymethcathinone (hydrochloride) on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway and the cyclic adenosine monophosphate pathway. These changes can lead to alterations in gene expression, affecting the transcription of genes involved in neurotransmitter synthesis and release. Furthermore, 3,4-Ethylenedioxymethcathinone (hydrochloride) can impact cellular metabolism by influencing the activity of enzymes involved in energy production .

Molecular Mechanism

At the molecular level, 3,4-Ethylenedioxymethcathinone (hydrochloride) exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased extracellular concentrations of these neurotransmitters, resulting in enhanced neurotransmission. Additionally, 3,4-Ethylenedioxymethcathinone (hydrochloride) may inhibit or activate specific enzymes, leading to changes in gene expression and protein synthesis. These molecular interactions contribute to the compound’s overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Ethylenedioxymethcathinone (hydrochloride) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Ethylenedioxymethcathinone (hydrochloride) is relatively stable under controlled conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term exposure to this compound can lead to sustained alterations in cellular function, including changes in neurotransmitter levels and gene expression .

Dosage Effects in Animal Models

The effects of 3,4-Ethylenedioxymethcathinone (hydrochloride) vary with different dosages in animal models. At low doses, the compound may produce mild stimulant effects, while higher doses can lead to more pronounced physiological and behavioral changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. At high doses, 3,4-Ethylenedioxymethcathinone (hydrochloride) can produce toxic or adverse effects, including neurotoxicity, cardiotoxicity, and behavioral disturbances .

Metabolic Pathways

3,4-Ethylenedioxymethcathinone (hydrochloride) is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 3,4-Ethylenedioxymethcathinone (hydrochloride) are essential for understanding its pharmacokinetics and potential toxicological effects .

Transport and Distribution

The transport and distribution of 3,4-Ethylenedioxymethcathinone (hydrochloride) within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3,4-Ethylenedioxymethcathinone (hydrochloride) within tissues can affect its pharmacological and toxicological effects .

Subcellular Localization

The subcellular localization of 3,4-Ethylenedioxymethcathinone (hydrochloride) plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with various biomolecules and exert its effects. Understanding the subcellular localization of 3,4-Ethylenedioxymethcathinone (hydrochloride) is essential for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-8(13-2)12(14)9-3-4-10-11(7-9)16-6-5-15-10;/h3-4,7-8,13H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPYGVDJAZJHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344527 | |

| Record name | 3,4-Ethylenedioxymethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30253-44-2 | |

| Record name | 3,4-Ethylenedioxymethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030253442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Ethylenedioxymethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-ETHYLENEDIOXYMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9UQB7P22P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)

![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)